1-(2,4-Difluorophenethyl)piperazine 2HCl
CAS No.:
Cat. No.: VC14361405
Molecular Formula: C12H18Cl2F2N2
Molecular Weight: 299.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18Cl2F2N2 |
|---|---|
| Molecular Weight | 299.18 g/mol |
| IUPAC Name | 1-[2-(2,4-difluorophenyl)ethyl]piperazine;dihydrochloride |
| Standard InChI | InChI=1S/C12H16F2N2.2ClH/c13-11-2-1-10(12(14)9-11)3-6-16-7-4-15-5-8-16;;/h1-2,9,15H,3-8H2;2*1H |
| Standard InChI Key | FIKUTJXXUOHGLW-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1)CCC2=C(C=C(C=C2)F)F.Cl.Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
1-(2,4-Difluorophenethyl)piperazine dihydrochloride (C₁₂H₁₈Cl₂F₂N₂) features a piperazine ring—a six-membered heterocycle with two nitrogen atoms—linked to a 2,4-difluorophenethyl moiety via an ethylene bridge. The dihydrochloride salt form arises from protonation of both piperazine nitrogen atoms, enhancing solubility in polar solvents. The fluorine atoms at the 2- and 4-positions of the phenyl ring introduce steric and electronic effects that influence reactivity and intermolecular interactions .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₈Cl₂F₂N₂ | |
| Molecular Weight | 299.1875 g/mol | |
| Exact Mass | 298.083 Da | |
| LogP (Partition Coefficient) | Estimated 1.6–2.1 (calculated) |
The compound’s LogP, a measure of lipophilicity, suggests moderate solubility in lipid membranes, a trait advantageous for blood-brain barrier penetration in drug design .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 1-(2,4-Difluorophenethyl)piperazine dihydrochloride typically involves alkylation of piperazine with 2,4-difluorophenethyl halides. A patented method for analogous piperazine derivatives (e.g., 1-[2-(2-hydroxyethoxy)ethyl]piperazine) outlines a two-step process:
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Formation of Piperazine Monohydrochloride: Piperazine reacts with piperazine dihydrochloride in ethanol under reflux to yield piperazine monohydrochloride .
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Alkylation: The monohydrochloride intermediate undergoes nucleophilic substitution with 2-(2-chloroethoxy)ethanol in polar solvents like water or ethanol .
Adapting this protocol, 2,4-difluorophenethyl chloride could replace 2-(2-chloroethoxy)ethanol, with subsequent salt formation via HCl treatment.
Table 2: Representative Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | Ethanol/Water | |
| Temperature | 78–120°C | |
| Molar Ratio (Piperazine:Alkylating Agent) | 1.93:1 to 2.2:1 |
Purification and Yield Optimization
Vacuum reduced-pressure rectification is employed to isolate high-purity product, with yields exceeding 85% in optimized conditions . Recycling piperazine dihydrochloride from filtrates reduces raw material costs, aligning with green chemistry principles .
Physicochemical Properties
Solubility and Stability
The dihydrochloride salt form enhances aqueous solubility (>50 mg/mL in water), while retaining solubility in organic solvents like dimethyl sulfoxide (DMSO) and methanol. Stability studies indicate decomposition above 200°C, necessitating storage at 2–8°C in inert atmospheres.
Spectroscopic Characterization
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NMR: ¹H NMR spectra show characteristic peaks for the piperazine ring (δ 2.5–3.5 ppm) and aromatic protons (δ 6.8–7.2 ppm).
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Mass Spectrometry: ESI-MS reveals a base peak at m/z 299.1 [M+H]⁺, consistent with the molecular ion.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing antipsychotics and antidepressants. For example, its piperazine core is integral to aripiprazole derivatives, which target dopamine and serotonin receptors .
Chemical Biology Probes
Fluorine atoms enable ¹⁹F NMR tracking in binding assays, facilitating studies of protein-ligand interactions. This application is valuable in fragment-based drug discovery.
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